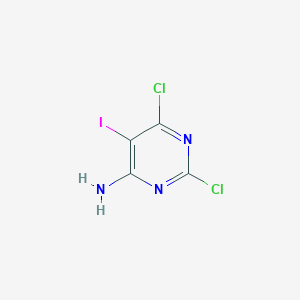2,6-Dichloro-5-iodo-pyrimidine-4-amine
CAS No.:
Cat. No.: VC13940586
Molecular Formula: C4H2Cl2IN3
Molecular Weight: 289.89 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C4H2Cl2IN3 |
|---|---|
| Molecular Weight | 289.89 g/mol |
| IUPAC Name | 2,6-dichloro-5-iodopyrimidin-4-amine |
| Standard InChI | InChI=1S/C4H2Cl2IN3/c5-2-1(7)3(8)10-4(6)9-2/h(H2,8,9,10) |
| Standard InChI Key | WZLVPUVBDMHFSU-UHFFFAOYSA-N |
| Canonical SMILES | C1(=C(N=C(N=C1Cl)Cl)N)I |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of 2,6-dichloro-5-iodo-pyrimidine-4-amine is C₄H₂Cl₂IN₃, with a molecular weight of 313.89 g/mol. The pyrimidine ring is substituted at positions 2 and 6 with chlorine atoms, position 5 with iodine, and position 4 with an amine group (Fig. 1). This substitution pattern creates a highly electrophilic aromatic system, making it reactive toward nucleophilic substitution and cross-coupling reactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₄H₂Cl₂IN₃ |
| Molecular Weight | 313.89 g/mol |
| Halogen Substitution | 2-Cl, 6-Cl, 5-I |
| Amine Position | 4-NH₂ |
| Predicted LogP | 2.3 (Estimated) |
| Aromatic System | Pyrimidine |
The compound’s structural uniqueness arises from the combination of electron-withdrawing halogens and the electron-donating amine group, which influence its electronic distribution and reactivity. The iodine atom at position 5 introduces steric bulk and polarizability, potentially enhancing its utility in Suzuki-Miyaura couplings or Ullmann-type reactions .
Synthetic Routes and Methodological Considerations
Halogenation Strategies
The synthesis of polyhalogenated pyrimidines typically involves sequential halogenation steps. For example, 4,6-dichloro-5-iodopyrimidine (PubChem CID: 56763824) is synthesized via iodination of dichloropyrimidine precursors using iodine monochloride (ICl) in acidic media . Adapting this approach, 2,6-dichloro-5-iodo-pyrimidine-4-amine could theoretically be prepared through:
-
Amination: Introducing the amine group at position 4 via nucleophilic substitution of a chloro precursor.
-
Iodination: Electrophilic iodination at position 5 using ICl or N-iodosuccinimide (NIS).
-
Chlorination: Final chlorination at positions 2 and 6 using phosphorus oxychloride (POCl₃) .
Critical Challenge: Competing reactivity between amine and halogenation agents may necessitate protective group strategies. For instance, protecting the amine with a tert-butoxycarbonyl (Boc) group during iodination could prevent undesired side reactions .
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | 5-Aryl-pyrimidine derivative |
| Nucleophilic Substitution | R-NH₂, K₂CO₃, DMF | 2,6-Diamino derivative |
| Reduction | H₂, Pd/C, HCl | Tetrahydropyrimidine |
Applications in Pharmaceutical Chemistry
Antiviral and Anticancer Agents
Halogenated pyrimidines are cornerstone structures in drug discovery. For instance, 5-iodopyrimidines exhibit antiviral activity by incorporating into viral DNA. Similarly, the amine group at position 4 could serve as a hydrogen bond donor, enhancing target binding affinity .
Agrochemical intermediates
In agrochemistry, such compounds may act as precursors to herbicides or fungicides. The iodine atom’s lipophilicity could improve membrane permeability in bioactive molecules .
Future Directions and Research Gaps
The absence of direct studies on this compound highlights opportunities for:
-
Synthetic Optimization: Developing protective group strategies to mitigate amine interference during halogenation.
-
Biological Screening: Evaluating antimicrobial or kinase inhibitory activity.
-
Computational Modeling: Predicting metabolic stability and toxicity profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume